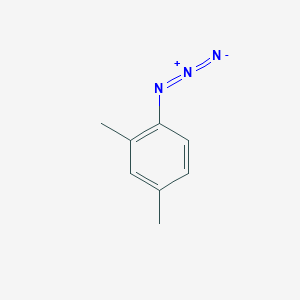

1-Azido-2,4-dimethylbenzene

Description

1-Azido-2,4-dimethylbenzene (C₈H₉N₃) is an aromatic compound featuring an azide (-N₃) functional group at the 1-position and methyl (-CH₃) groups at the 2- and 4-positions of the benzene ring. Azidoarenes like this are pivotal in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to their high reactivity and regioselectivity .

Properties

IUPAC Name |

1-azido-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVGFQDASGUNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethylbenzene can be synthesized through the azidation of 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, copper catalysts, and suitable solvents.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, and appropriate solvents.

Reduction Reactions: Triphenylphosphine, hydrogen gas, or other reducing agents.

Major Products Formed:

Substitution Reactions: Various substituted benzene derivatives.

Cycloaddition Reactions: 1,2,3-triazoles.

Reduction Reactions: 2,4-dimethylaniline.

Scientific Research Applications

1-Azido-2,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The azido group in 1-azido-2,4-dimethylbenzene is highly reactive and can undergo various transformations. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azido group is converted to an amine group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Data Tables

Table 2: Thermal and Reactivity Data

| Compound | Decomposition Temp (°C) | Reaction Yield (CuAAC) | Key Observations |

|---|---|---|---|

| 1-Azido-4-methylbenzene | Not reported | 90% (UV light) | High yield due to low steric hindrance |

| 1-Azido-2,3-dichlorobenzene | <100 (estimated) | Not tested | Prone to rapid decomposition |

| 1-Iodo-2,4-dimethylbenzene | >200 | N/A | Stable in catalytic reactions |

Biological Activity

1-Azido-2,4-dimethylbenzene, a compound characterized by the azido functional group attached to a dimethyl-substituted benzene ring, has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse research findings.

Overview of this compound

This compound is known for its reactivity due to the azido group, which can participate in a range of chemical reactions. The compound's structure allows it to engage in bioorthogonal reactions, making it a valuable tool in chemical biology and medicinal chemistry.

The primary mechanism of action for this compound involves interactions at the benzylic position . This interaction can lead to:

- Free radical reactions : These can initiate transformations that affect cellular components and pathways.

- Nucleophilic substitutions : The azido group can be replaced by other nucleophiles under appropriate conditions.

- Cycloaddition reactions : It can participate in [3+2] cycloaddition reactions to form triazoles, which are important in drug development and materials science.

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways through:

- Modification of proteins : Azides can modify proteins, potentially altering their function and affecting cell signaling pathways.

- Impact on gene expression : The interaction with biomolecules may lead to changes in enzyme activity and regulation of gene expression.

Case Studies and Applications

- Synthesis of Triazoles : Research has demonstrated the efficient synthesis of 2,5-diaryl substituted 4-azido-1,2,3-triazoles from this compound. These compounds exhibit luminescence properties useful for various applications in materials science .

- Photoaffinity Labeling : Azido analogues have been utilized for photoaffinity labeling of proteins. This technique aids in identifying molecular targets and understanding biochemical pathways .

- Bioconjugation Techniques : The compound has potential applications in bioconjugation methods such as Staudinger ligation and Huisgen cycloaddition, which are pivotal for tracking biomolecules within biological systems .

Comparative Analysis of Biological Activity

| Property | This compound | Other Azide Compounds |

|---|---|---|

| Reactivity | High (due to azido group) | Variable depending on structure |

| Biological Applications | Drug development, bioconjugation | Vascular disrupting agents |

| Mechanism of Action | Modifies proteins | Varies; often involves receptor interaction |

| Cellular Effects | Unknown; hypothesized influence | Documented effects on signaling |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying 1-azido-2,4-dimethylbenzene?

- Methodological Answer : The synthesis typically involves diazotization of 2,4-dimethylaniline followed by azide substitution. Key steps include:

- Diazotization : Reacting 2,4-dimethylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

- Azide Formation : Substitution with sodium azide (NaN₃) under controlled pH to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

- Validation : Confirm purity via melting point analysis (e.g., compare to literature values) and NMR spectroscopy (e.g., characteristic azide peak at ~2100 cm⁻¹ in IR) .

Q. What spectroscopic and computational tools are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group splitting patterns and azide integration).

- IR Spectroscopy : Identify the azide (–N₃) stretch at ~2100 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to predict vibrational frequencies and compare with experimental IR data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers at –20°C to prevent thermal decomposition. Label containers with hazard warnings (e.g., "Explosive Azide").

- Waste Disposal : Neutralize azide residues with sodium hypochlorite (NaClO) before disposal.

- Emergency Measures : Install safety showers and eyewash stations; train personnel in spill containment protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature, reaction time, and NaN₃ stoichiometry.

- Design Matrix : Use a 2³ factorial design to test combinations (e.g., low/high temperature, short/long time, 1.0/1.5 eq NaN₃).

- Response Analysis : Measure yield and purity for each run. Apply ANOVA to identify significant factors (e.g., temperature impacts azide stability).

- Validation : Confirm optimal conditions (e.g., 0°C, 2 hours, 1.2 eq NaN₃) through triplicate experiments .

Q. How can theoretical calculations (e.g., DFT) resolve contradictions between experimental and predicted reactivity data?

- Methodological Answer :

- Mechanistic Modeling : Simulate reaction pathways (e.g., transition states for azide substitution) using DFT (B3LYP/6-31G* level).

- Energy Profiling : Compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms).

- Stereoelectronic Analysis : Use Natural Bond Orbital (NBO) analysis to identify stabilizing interactions (e.g., hyperconjugation in the transition state).

- Experimental Calibration : Adjust computational parameters (e.g., solvent effects via PCM models) to align with observed kinetic data .

Q. What strategies mitigate unexpected byproduct formation during azide synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., diazo coupling byproducts).

- Kinetic Control : Optimize reaction time to favor azide formation over side reactions (e.g., reduce time if intermediates degrade).

- Protecting Groups : Introduce temporary groups (e.g., acetyl) to block reactive sites on the benzene ring.

- Catalytic Tuning : Test palladium or copper catalysts to enhance selectivity .

Q. How can machine learning (ML) enhance predictive modeling of this compound’s physicochemical properties?

- Methodological Answer :

- Data Curation : Compile experimental datasets (e.g., solubility, thermal stability) from literature.

- Feature Engineering : Input variables include substituent effects (Hammett σ values), molecular weight, and dipole moments.

- Algorithm Selection : Train neural networks (e.g., PyTorch) or decision trees (e.g., Random Forest) to predict properties like logP or decomposition temperature.

- Validation : Cross-validate models against new synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.